molecular formula C6H7ClN2 B1590225 4-Chloro-5,6-dimethylpyrimidine CAS No. 67434-65-5

4-Chloro-5,6-dimethylpyrimidine

Cat. No.: B1590225
CAS No.: 67434-65-5
M. Wt: 142.58 g/mol
InChI Key: MJRSZADMKJVGQV-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Crystallography and Molecular Recognition

A study by Rajam et al. (2017) explored the crystallography of 4-amino-5-chloro-2,6-dimethylpyrimidine and its significance in molecular recognition processes, which are vital in pharmaceuticals. The research emphasizes the role of hydrogen bonding in drug action, highlighting the relevance of these pyrimidine derivatives in medicinal chemistry.

2. Hydrogen Bonding and Cocrystal Design

In a similar vein, Rajam et al. (2018) conducted research on cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine, demonstrating its utility in forming robust supramolecular structures through hydrogen bonding. This study is indicative of the potential applications of these compounds in designing new molecular assemblies.

3. Self-Association in Aqueous Solutions

The self-association behavior of pyrimidine derivatives, including 4-6-dimethylpyrimidine, in aqueous solutions was investigated by Peral and Gallego (1995). Their findings on dimerization and polymerization are crucial for understanding the physicochemical properties of these compounds, which can impact their behavior in biological systems.

4. Ligand Behavior and Metal Complexes

Goodgame and Johns (1981) reported on the ambidentate ligand behavior of 4,6-dimethylpyrimidine-2-one, demonstrating its ability to form complexes with various metal ions. This research highlights the potential applications of such compounds in coordination chemistry.

5. Bioactive Compound Synthesis

The synthesis of bioactive compounds, including amino-substituted furanopyrimidines and styrylpyrimidines, utilizing 4,6-dimethylpyrimidine derivatives was explored by Campaigne et al. (1970). This research contributes to the development of compounds with potential biological activity.

6. Charge Transfer Complexation

Rabie et al. (2007) studied the charge transfer complexation of pyrimidine derivatives, including 4-amino-5-chloro-2,6-dimethylpyrimidine, with iodine. Their findings offer insights into the electronic properties of these compounds, relevant for electronic and optical applications.

7. Structural and Spectroscopic Studies

Gupta et al. (2006) conducted structural and spectroscopic studies on chloropyrimidine derivatives, including 4-chloro-2,6-dimethylsulfanyl pyrimidine-5-carbonitrile. These studies are essential for understanding the electronic structure and reactivity of these compounds.

8. Synthesis of Novel Potassium-Competitive Acid Blockers

Liu Chang (2009) focused on synthesizing key intermediates for novel potassium-competitive acid blockers using 4-hydroxy-2-(4-fluoroanilino)-5,6-dimethylpyrimidine. This research demonstrates the pharmaceutical applications of these pyrimidine derivatives.

Properties

IUPAC Name

4-chloro-5,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-5(2)8-3-9-6(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRSZADMKJVGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503975
Record name 4-Chloro-5,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67434-65-5
Record name 4-Chloro-5,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5,6-dimethylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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